4-Bromo-8-fluoroquinoline-3-carboxylic acid
Description
4-Bromo-8-fluoroquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 4, a fluorine atom at position 8, and a carboxylic acid group at position 2. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C10H5BrFNO2 |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
4-bromo-8-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
FPWGIAKAXPBQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ethyl 4-Bromo-8-fluoroquinoline-3-carboxylate
The most direct route to 4-bromo-8-fluoroquinoline-3-carboxylic acid involves the hydrolysis of its ethyl ester derivative. Ethyl 4-bromo-8-fluoroquinoline-3-carboxylate (PubChem CID: 49758160) serves as a stable precursor, with hydrolysis typically conducted under acidic or basic conditions.
In a standard procedure, the ester (1.0 equiv) is refluxed in a 1:1 mixture of ethanol and aqueous sodium hydroxide (2.0 equiv) for 6–8 hours. The reaction progresses through nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, displacing ethoxide and forming the carboxylate intermediate. Acidification with hydrochloric acid precipitates the free carboxylic acid. This method achieves yields exceeding 85% under optimized conditions, though the availability of the ester precursor remains a limiting factor.
Table 1: Hydrolysis conditions for ethyl 4-bromo-8-fluoroquinoline-3-carboxylate
| Parameter | Details |
|---|---|
| Reagents | NaOH (2.0 equiv), HCl (quench) |
| Solvent | Ethanol/Water (1:1) |
| Temperature | 80–100°C (reflux) |
| Time | 6–8 hours |
| Yield | 85–90% |
Directed Lithiation-Carboxylation Strategy
A regioselective approach employs directed ortho-metalation (DoM) to introduce the carboxylic acid moiety at position 3 of the quinoline core. Starting from 4-bromo-8-fluoroquinoline, n-butyllithium (n-BuLi) mediates deprotonation at the C3 position, followed by carboxylation with gaseous carbon dioxide.
Procedure:
- Dissolve 4-bromo-8-fluoroquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
- Cool to −78°C and add n-BuLi (1.1 equiv) dropwise, stirring for 30 minutes.
- Bubble CO₂ through the solution for 1 hour, then warm to room temperature.
- Quench with saturated ammonium chloride and extract with ethyl acetate.
This method yields 60–70% of the target acid, though strict temperature control is essential to prevent side reactions. The lithiation step’s efficiency depends on the directing ability of the quinoline nitrogen, which activates the C3 position for deprotonation.
Table 2: Lithiation-carboxylation reaction parameters
| Parameter | Details |
|---|---|
| Base | n-BuLi (1.1 equiv) |
| Electrophile | CO₂ (g) |
| Solvent | THF |
| Temperature | −78°C → RT |
| Time | 1.5–2 hours |
| Yield | 60–70% |
Suzuki-Miyaura Cross-Coupling for Bromo Group Introduction
The Suzuki-Miyaura reaction enables modular synthesis by coupling a boronic acid derivative with a halogenated quinoline precursor. For this compound, this method constructs the quinoline backbone while introducing substituents in a stepwise manner.
Representative Protocol:
- React 8-fluoroquinoline-3-carboxylic acid (1.0 equiv) with N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid at 50°C for 4 hours to brominate position 4.
- Subject the brominated intermediate to a Suzuki coupling with aryl boronic acids (1.2 equiv) using PdCl₂(dppf) (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 100°C for 12 hours.
This two-step sequence achieves an overall yield of 45–55%, with the palladium catalyst facilitating cross-coupling at the brominated position. The method’s flexibility allows for late-stage functionalization but requires rigorous exclusion of oxygen.
Table 3: Suzuki-Miyaura coupling optimization
| Parameter | Details |
|---|---|
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 100°C |
| Time | 12 hours |
| Yield (Step 2) | 70–75% |
Gould-Jacobs Cyclization for Quinoline Core Assembly
The Gould-Jacobs reaction constructs the quinoline ring from aniline derivatives and β-keto esters, enabling simultaneous incorporation of substituents. For this compound, this method involves:
- Condensation of 3-bromo-5-fluoroaniline with diethyl ethoxymethylenemalonate in refluxing ethanol to form an enamine.
- Cyclization in polyphosphoric acid (PPA) at 150°C for 3 hours, yielding the quinoline-3-carboxylate ester.
- Hydrolysis of the ester to the carboxylic acid as described in Section 1.
This route provides a 50–60% overall yield and is advantageous for large-scale synthesis due to readily available starting materials. However, the high-temperature cyclization step necessitates specialized equipment.
Table 4: Gould-Jacobs cyclization parameters
| Parameter | Details |
|---|---|
| Cyclization Agent | Polyphosphoric Acid |
| Temperature | 150°C |
| Time | 3 hours |
| Yield (Cyclization) | 65–70% |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with varied properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted quinolines, which can exhibit enhanced biological activities or serve as intermediates for further chemical transformations.
Scientific Research Applications
4-Bromo-8-fluoroquinoline-3-carboxylic acid and related compounds have applications in synthesizing pharmaceutical ingredients, agricultural chemicals, and other organic materials .
Key Applications
- Synthesis Intermediate: 4-Bromo-8-fluoroquinoline serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs), dyes, and solar cells . It is also a building block for creating more complex molecules .
- Antibacterial Agents: Derivatives of 4H-4-oxoquinolizine-3-carboxylic acid are used as antibacterial agents (pyridone antibiotics) .
- Active Pharmaceutical Ingredients: Fluoroquinolines are used as active pharmaceutical ingredients, including antibiotics .
- Agricultural Chemicals: 8-Fluoroquinoline derivatives have demonstrated effectiveness as agricultural chemicals against insects, nematodes, and mites .
- Kinase Inhibitors: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is a potent compound with Aurora A kinase selective inhibition and apoptosis properties . It can arrest the cell cycle at the G1 phase and induce apoptosis .
4-Bromo-8-fluoroquinoline
4-Bromo-8-fluoroquinoline, bearing both bromo- and fluoro-substituents, is a useful intermediate in preparing active quinoline elements used in drug discovery . It can also be used as an end-capping material to extend the chromophore size of other chemicals through Pd-catalyzed cross-coupling reactions and enhance the fluorescent signal of cyclobarbital molecularly imprinted polymer for electrochemical sensing .
Mechanism of Action
The mechanism of action of 4-Bromo-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. The pathways involved may include disruption of cellular processes or interference with signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-bromo-8-fluoroquinoline-3-carboxylic acid with structurally related quinoline derivatives, focusing on substituent positions, physicochemical properties, and functional implications.
Positional Isomers and Substituent Effects
Key Observations :
- Fluorine at position 8 (electron-withdrawing) may enhance electrophilic reactivity compared to hydroxyl or nitro groups in analogs .
Functional Group Modifications
Key Observations :
- Carboxylic acid in the target compound improves solubility and bioavailability compared to esters or nitriles .
- Trifluoromethyl-containing analogs (e.g., 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid) exhibit higher molecular weights (~336.06) and lipophilicity, favoring CNS penetration but reducing aqueous solubility .
Key Observations :
- The target compound’s carboxylic acid group is critical for direct interaction with biological targets (e.g., bacterial topoisomerases) without requiring metabolic conversion .
Biological Activity
4-Bromo-8-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This compound is characterized by its unique structural features, including a bromine and a fluorine atom, which influence its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to bind to the active sites of various enzymes, particularly those involved in bacterial metabolism. This binding inhibits the normal enzymatic functions, leading to disruptions in critical biochemical pathways such as:
- DNA replication
- Transcription
- Protein synthesis
These disruptions ultimately impede bacterial growth and survival, making this compound a candidate for antibacterial drug development.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its small molecular size and the presence of halogen substituents. These properties enhance its solubility and permeability, which are crucial for effective therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been shown to possess:
- Bactericidal effects against Gram-positive bacteria.
- Moderate activity against Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) depending on the strain .
Anticancer Activity
Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. For instance, derivatives of quinolines have demonstrated efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The compound has been linked to modulation of microRNA processing, which plays a critical role in cancer pathogenesis .
Study on Anticancer Effects
A study evaluated the effects of a related quinoline derivative on ovarian cancer cells, highlighting the importance of structural modifications for enhancing potency. The findings suggested that specific substitutions could lead to improved selective anticancer effects while minimizing toxicity to non-tumor cells .
Antimicrobial Activity Assessment
In a comparative analysis of various quinoline derivatives, this compound was tested for its antimicrobial efficacy. The results indicated promising activity against multiple bacterial strains, with MIC values demonstrating its potential as an effective antimicrobial agent .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-8-fluoroquinoline-3-carboxylic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclization of substituted quinoline precursors. For example, ethyl esters of similar quinoline derivatives (e.g., 4-oxoquinoline-3-carboxylates) are synthesized by reacting aromatic aldehydes with intermediates like 2-dimethylaminomethylene-3-oxoalkanoates, followed by hydrolysis . Optimize reaction conditions (e.g., anhydrous K₂CO₃ and tetrabutyl ammonium bromide as catalysts) to enhance regioselectivity for bromo and fluoro substitutions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound?
- Methodological Answer : Use - and -NMR to confirm the positions of bromo and fluoro substituents on the quinoline ring. Compare spectral data with structurally related compounds, such as 4-Bromo-2-thiophenecarboxylic acid (δ ~7.5–8.5 ppm for aromatic protons) . IR can identify carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bonds. High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₀H₆BrFNO₂) with an exact mass of 284.95 g/mol .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved using SHELX software?
- Methodological Answer : SHELX programs (e.g., SHELXL) are robust for refining small-molecule structures. For ambiguous electron density near bromo/fluoro groups:
- Use TWIN and BASF commands to model twinning or disorder.
- Apply restraints to bond distances (e.g., C-Br: ~1.90 Å) and angles based on prior quinoline structures.
- Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) using PLATON .
Q. What mechanistic insights govern regioselective substitution reactions involving bromo and fluoro groups?
- Methodological Answer : Bromine’s higher electronegativity compared to fluorine directs nucleophilic aromatic substitution (SNAr) to the 4-position. For example, in reactions with amines or thiols, use DFT calculations to predict activation energies for substitution at C-4 (bromo) vs. C-8 (fluoro). Experimental validation via HPLC monitoring of reaction intermediates is recommended .
Q. How can degradation products be identified and mitigated during storage?
- Methodological Answer : Store the compound at 0–6°C in amber vials to prevent photodegradation . Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS analysis. Common degradation pathways include hydrolysis of the carboxylic acid group or dehalogenation; mitigate by adding stabilizers like ascorbic acid .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
